1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
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Overview
Description
1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with morpholine.
Urea formation: The final step involves the reaction of the substituted quinoline with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(piperidin-4-yl)quinolin-6-yl]urea
- 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(pyrrolidin-4-yl)quinolin-6-yl]urea
Uniqueness
1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is unique due to the presence of the morpholine group, which may confer specific biological activities or chemical properties that are distinct from similar compounds with different substituents.
Biological Activity
The compound 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Structure
The molecular structure of the compound can be described as follows:
- Core Structure : Urea derivative with a quinoline moiety.
- Substituents :
- A methoxyphenyl group at one end.
- A morpholinyl group attached to the quinoline system.
Molecular Formula
The molecular formula is C20H22N2O2.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The following table summarizes the IC50 values observed in different studies:
These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development.
The proposed mechanism of action includes:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
- Induction of Apoptosis : Flow cytometry analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells, characterized by enhanced caspase-3/7 activity, indicating its role in triggering programmed cell death .
Neuroprotective Effects
In addition to its anticancer properties, there are indications that the compound may possess neuroprotective effects. It has been suggested that it can cross the blood-brain barrier (BBB), making it a candidate for treating neurodegenerative diseases. In vitro studies demonstrated that the compound can mitigate oxidative stress in neuronal cells, which is a common pathway leading to neurodegeneration .
Antimicrobial Activity
Preliminary studies have also examined the antimicrobial properties of the compound. It has shown activity against various bacterial strains, indicating potential use in treating infections. The specific mechanisms by which it exerts antimicrobial effects remain to be fully elucidated.
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the efficacy of various derivatives of urea compounds on MCF-7 and HCT-116 cell lines. The results indicated that derivatives similar to our target compound exhibited promising anticancer activity with low IC50 values, supporting further exploration of structural modifications to enhance potency .
Study 2: Neuroprotective Mechanism
A recent investigation into neuroprotective agents highlighted compounds with similar structures to our target molecule. These compounds were found to reduce neuronal apoptosis induced by oxidative stress, suggesting that modifications in the structure could yield enhanced neuroprotective effects .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-19-7-9-20(10-8-19)25-18-26(32-13-15-35-16-14-32)22-17-21(11-12-23(22)30-25)29-28(33)31-24-5-3-4-6-27(24)34-2/h3-12,17-18H,13-16H2,1-2H3,(H2,29,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABFLGHQHUHFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4OC)C(=C2)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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